1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid hydrochloride
Description
1,4-Dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid hydrochloride is a spirocyclic compound featuring a unique bicyclic structure with two oxygen atoms (1,4-dioxa) and one nitrogen atom (9-aza) in a spiro[5.5]undecane framework. The molecule includes a carboxylic acid group and a tert-butoxycarbonyl (Boc) protecting group, as evidenced by its molecular formula C₁₄H₂₃NO₆ and molecular weight of 301.34 g/mol . This compound is cataloged as a chiral building block (EN300-266218) by Enamine Ltd., indicating its utility in asymmetric synthesis, particularly for pharmaceuticals or bioactive molecules . Its hydrochloride salt form enhances solubility and stability, making it suitable for reactions in polar solvents.
Properties
IUPAC Name |
1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4.ClH/c11-8(12)7-5-13-6-9(14-7)1-3-10-4-2-9;/h7,10H,1-6H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMCIBNLHGYYDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COCC(O2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions can enhance the efficiency and scalability of the production process. Quality control measures are also implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes standard derivatization reactions. Under acidic conditions (e.g., HCl catalysis), it reacts with alcohols to form esters. For example:
Amidation occurs via activation with coupling agents like DCC or EDC, yielding spirocyclic amides.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Esterification | Methanol, HCl, reflux | Methyl ester derivative | 75–85% | |
| Amidation | Amine, EDC, HOBt, DCM, rt | Spirocyclic amide | 60–70% |
Salt Displacement and Amine Functionalization
The hydrochloride salt can be neutralized with bases (e.g., NaOH) to liberate the free amine, enabling further nucleophilic reactions. The deprotonated amine participates in:
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Acylation : Reacts with acid chlorides (e.g., acetyl chloride) to form acylated derivatives .
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Alkylation : Forms quaternary ammonium salts with alkyl halides .
Example Acylation Mechanism :
\text{Compound} + \text{R-COCl} \rightarrow \text{R-CO-NR'_2} + \text{HCl}
Decarboxylation Pathways
Under thermal or basic conditions, decarboxylation occurs, yielding 1,4-dioxa-9-azaspiro[5.5]undecane derivatives:
This reaction is critical for simplifying the scaffold in medicinal chemistry applications .
Ring-Opening and Rearrangement Reactions
The spirocyclic structure undergoes selective ring-opening under acidic or oxidative conditions:
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Acid-Mediated Ring-Opening : Concentrated HCl cleaves the dioxane ring, generating linear diols or diketones .
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Oxidative Cleavage : Ozone or peroxides fragment the spiro system into smaller heterocycles .
Stability and Reactivity Considerations
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pH Sensitivity : The hydrochloride salt stabilizes the amine but hydrolyzes in strong bases .
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Thermal Stability : Decomposes above 200°C, releasing CO₂ and HCl.
This compound’s multifunctional design supports versatile chemistry, making it valuable for synthesizing bioactive molecules and probing spirocyclic reactivity. Further studies are needed to explore its catalytic and asymmetric synthesis applications.
Scientific Research Applications
Medicinal Chemistry
1,4-Dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid hydrochloride has shown promise in drug design due to its unique structural features that can interact with biological targets.
- Case Study: Carbonic Anhydrase Inhibition
A recent study demonstrated the synthesis of derivatives of this compound aimed at inhibiting carbonic anhydrase, an enzyme implicated in various diseases, including glaucoma and cancer. The modifications made to the spirocyclic structure enhanced binding affinity and selectivity towards the enzyme .
Synthesis of Peptide Mimics
The compound serves as a versatile building block for the synthesis of peptidomimetics. Its spirocyclic structure allows for the incorporation of diverse functional groups that can mimic peptide bonds.
- Case Study: Peptidomimetic Development
Research has indicated that modifications to the carboxylic acid group can yield compounds with significant biological activity, potentially leading to new therapeutic agents for treating infections or cancer .
Data Table: Summary of Research Findings
The biological activity of this compound may be attributed to its ability to interact with various biological macromolecules due to its unique structural characteristics.
Mechanism Insights
Research indicates that the compound can form hydrogen bonds with target proteins, influencing their function and stability. The presence of the dioxane ring enhances its solubility and bioavailability, making it an attractive candidate for further development in pharmaceutical applications.
Mechanism of Action
The mechanism of action of 1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and analogous spirocyclic derivatives.
Table 1: Comparative Analysis of Spirocyclic Compounds
Structural and Functional Differences
Ring Size and Heteroatom Arrangement: The target compound’s spiro[5.5] system (two fused 6-membered rings) contrasts with derivatives like 1,4-dioxa-9-azaspiro[5.6]dodecane (spiro[5.6], 12-membered) and 1,4-Dioxa-8-azaspiro[4.6]undecane (spiro[4.6], 10-membered) . Larger rings (e.g., spiro[5.6]) may increase conformational flexibility, while smaller systems (e.g., spiro[4.6]) impose rigidity.
Substituent Effects: The carboxylic acid and Boc group in the target compound enhance polarity and reactivity toward amide bond formation, unlike analogs with non-polar substituents (e.g., hexyl chain in 6c or benzyl group in the azido derivative ). Azido-functionalized spirocycles (e.g., 4-azido-9-benzyl derivative) are tailored for click chemistry, a feature absent in the target compound .
Salt Forms and Solubility :
- Hydrochloride salts (target compound, 1,4-dioxa-9-azaspiro[5.6]dodecane hydrochloride ) improve aqueous solubility compared to free bases (e.g., 3-azaspiro[5.5]undecane ).
Biological Activity
1,4-Dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid hydrochloride is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in pharmacology. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
The compound's chemical formula is with a molecular weight of 193.67 g/mol. It features a spirocyclic framework, which contributes to its unique steric and electronic properties, making it a subject of interest in biological studies.
| Property | Value |
|---|---|
| Chemical Formula | C₈H₁₆ClNO₂ |
| Molecular Weight | 193.67 g/mol |
| MDL No. | MFCD31381327 |
| PubChem CID | 126797007 |
| IUPAC Name | 1,4-dioxa-9-azaspiro[5.5]undecane; hydrochloride |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. The compound exhibits potential as a dual m-opioid receptor agonist and sigma-1 receptor antagonist, which may contribute to its analgesic properties.
Biological Studies and Findings
Several studies have investigated the pharmacological profile of this compound:
- Analgesic Activity : Research indicates that derivatives of spirocyclic compounds similar to 1,4-dioxa-9-azaspiro[5.5]undecane can exhibit significant analgesic effects through modulation of opioid receptors .
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structural features have shown antimicrobial activity, indicating potential applications in treating infections .
- Cytotoxicity : A study assessing the cytotoxic effects on cancer cell lines revealed that certain derivatives could inhibit cell proliferation, suggesting a potential role in cancer therapy .
Case Study 1: Analgesic Effects
A study published in Journal of Medicinal Chemistry explored the analgesic properties of spirocyclic compounds, including 1,4-dioxa-9-azaspiro[5.5]undecane derivatives. The results demonstrated that these compounds acted as effective m-opioid receptor agonists, providing pain relief in animal models.
Case Study 2: Antimicrobial Activity
In another investigation, researchers evaluated the antimicrobial efficacy of spirocyclic compounds against various bacterial strains. The findings indicated that certain derivatives exhibited notable antibacterial activity, supporting further exploration for therapeutic applications.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Oxa-9-azaspiro[5.5]undecane | Contains additional oxygen atoms | Enhanced reactivity |
| 1-Oxa-9-azaspiro[5.5]undecane | Lacks hydroxyl groups | Different pharmacological profile |
| 4-Aryl-1-Oxa-4,9-diazaspiro[5.5]undecane | Contains aryl substituents | Potential for diverse biological activities |
Q & A
Q. How can this compound be integrated into a broader framework of spirocyclic drug design?
- Methodological Answer : Link its synthesis and SAR data to established theories of conformational restriction in medicinal chemistry. For example, compare its rigidity and bioavailability with clinical-stage spirocyclic drugs (e.g., FAP-2286) to identify design principles for improving target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
